1-Butanol, antimony(3+) salt
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Overview
Description
“1-Butanol, antimony(3+) salt” is a chemical compound with the formula C12H27O3Sb . It is also known as Antimony tributanolate . The molecular weight of this compound is 341.105 and its monoisotopic mass is 340.09983 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of three 1-butanol molecules attached to an antimony(3+) ion . The chemical structure can be represented by the SMILES string: [Sb+3].CCCC[O-].CCCC[O-].CCCC[O-] .
Chemical Reactions Analysis
Antimony compounds, including “this compound”, can undergo a variety of reactions. For example, antimony(III) ions react with aqueous ammonia to precipitate white Sb(OH)3 . They also react with hydrogen sulfide under moderately acidic conditions to precipitate red Sb2S3 .
Scientific Research Applications
Energy Storage Applications
Antimony (Sb) compounds, including those related to 1-Butanol, antimony(3+) salt, have been explored for their potential in advanced energy storage systems. For instance:
Sodium-Ion Battery Anodes : Sb-based materials, due to their high theoretical capacity, are investigated for sodium-ion batteries (SIBs). A study on Sb@C coaxial nanotubes demonstrated exceptional sodium storage properties, suggesting a solution to the large volume expansion challenge faced by antimony anodes. These nanotubes exhibited a high specific capacity with outstanding cycle stability, making them promising for SIBs applications (Liu et al., 2016).
Sodium Storage Enhancement : The incorporation of antimony with nitrogen-doped carbon materials has shown to significantly enhance electrochemical performance in SIBs. The synergistic effect of the antimony and nitrogen-doped carbon framework provides a robust structure to accommodate volume changes during cycling, leading to improved cycle life and rate capability (Wu et al., 2017).
Environmental Remediation
Antimony compounds, including those similar to "this compound," have been utilized in environmental remediation efforts, particularly in water treatment:
- Antimony Removal from Drinking Water : Research has shown that antimony (III) and (V) can be effectively removed from drinking water using ferric chloride coagulation. This process is influenced by competing ions, providing insights into optimizing antimony removal in various water treatment contexts (Wu et al., 2010).
Mechanism of Action
Target of Action
It’s known that 1-butanol, a component of the compound, has been studied for its effects on liquid-liquid equilibria in systems containing water and inorganic salts .
Mode of Action
It’s known that the presence of inorganic salts can affect the solubility and aggregation of 1-butanol . This suggests that the antimony(3+) salt may interact with its targets in a similar manner, affecting their solubility and aggregation.
Biochemical Pathways
1-butanol is involved in various biochemical processes, including the production of biofuels
Pharmacokinetics
It’s known that the presence of inorganic salts can affect the solubility of 1-butanol , which could potentially impact its bioavailability.
Result of Action
It’s known that 1-butanol can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed or inhaled . These effects could potentially be attributed to the action of 1-Butanol, antimony(3+) salt.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inorganic salts can affect the solubility and aggregation of 1-Butanol . Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Butanol, antimony(3+) salt involves the reaction of 1-butanol with antimony(III) chloride in the presence of a base to form the salt.", "Starting Materials": [ "1-butanol", "antimony(III) chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add antimony(III) chloride to a solution of 1-butanol in a suitable solvent.", "Add a base to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.", "Stir the mixture at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Filter the resulting salt and wash it with a suitable solvent to remove any impurities.", "Dry the salt under vacuum to obtain the final product." ] } | |
2155-74-0 | |
Molecular Formula |
C4H10OSb |
Molecular Weight |
195.88 g/mol |
IUPAC Name |
antimony(3+);butan-1-olate |
InChI |
InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI Key |
KDZDLLGMUHLMRZ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] |
Canonical SMILES |
CCCCO.[Sb] |
2155-74-0 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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